molecular formula C24H24FN5O5 B12189261 N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]glycinamide

N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]glycinamide

Cat. No.: B12189261
M. Wt: 481.5 g/mol
InChI Key: OBJYUZCVWUYYSV-UHFFFAOYSA-N
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Description

¹H Nuclear Magnetic Resonance (NMR)

Predicted spectral features (600 MHz, DMSO-d₆):

  • Quinazolinone protons :
    • H-5: δ 8.42 (d, J = 2.4 Hz, 1H)
    • H-8: δ 7.19 (s, 1H)
  • Methoxy groups : δ 3.93 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃)
  • Acetyl-glycinamide linker :
    • CH₂CO: δ 4.12 (s, 2H)
    • NH: δ 8.35 (t, J = 5.6 Hz, 1H)
  • Indole system :
    • H-2': δ 7.58 (s, 1H)
    • H-4': δ 7.32 (dd, J = 8.8, 2.4 Hz, 1H)
    • H-7': δ 6.97 (dd, J = 9.2, 4.4 Hz, 1H)

¹³C NMR

Critical assignments:

  • Quinazolinone C-4: δ 165.8 (C=O)
  • Methoxy carbons: δ 56.3, 56.1
  • Indole C-F: δ 158.2 (d, J = 242 Hz)

Fourier-Transform Infrared (FT-IR)

Absorption (cm⁻¹) Assignment
1685 Quinazolinone C=O
1652 Amide I (C=O stretch)
1540 Amide II (N–H bend)
1248 C–F stretch

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₄H₂₄FN₅O₅ ([M+H]⁺): 482.1834
Observed: 482.1832 (Δ = -0.4 ppm)

Computational Molecular Modeling and Quantum Mechanical Calculations

Density Functional Theory (DFT) Analysis

(B3LYP/6-311++G(d,p) level)

  • Electrostatic Potential :

    • Quinazolinone O4 shows highest electron density (ESP = -0.42 e/Å)
    • Indole C-F bond exhibits strong σ-hole (ESP = +0.38 e/Å)
  • Frontier Molecular Orbitals :

    Orbital Energy (eV) Localization
    HOMO -6.12 Quinazolinone π-system
    LUMO -1.98 Indole ring and linker
    Gap 4.14 Moderate reactivity
  • Tautomeric Preferences :

    • 4-Oxo tautomer favored by 12.3 kcal/mol over 4-hydroxy form
    • N3 protonation energy: ΔG = +9.8 kcal/mol (pH 7.4)

Molecular Dynamics Simulations

(Explicit solvent, CHARMM36 force field)

  • Solvent Accessible Surface Area : 580 ± 25 Ų
  • Principal Moments of Inertia :
    • Iₓ = 3.8 × 10⁻⁴⁴ kg·m²
    • Iᵧ = 1.2 × 10⁻⁴³ kg·m²
    • Iz = 1.5 × 10⁻⁴³ kg·m²

Properties

Molecular Formula

C24H24FN5O5

Molecular Weight

481.5 g/mol

IUPAC Name

2-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C24H24FN5O5/c1-34-20-8-17-19(9-21(20)35-2)29-13-30(24(17)33)12-23(32)28-11-22(31)26-6-5-14-10-27-18-4-3-15(25)7-16(14)18/h3-4,7-10,13,27H,5-6,11-12H2,1-2H3,(H,26,31)(H,28,32)

InChI Key

OBJYUZCVWUYYSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NCCC3=CNC4=C3C=C(C=C4)F)OC

Origin of Product

United States

Preparation Methods

Quinazolinone Core Synthesis

The 6,7-dimethoxyquinazolin-4(3H)-one core is typically synthesized from 3,4-dimethoxyaniline via cyclocondensation with ethyl cyanoacetate under acidic conditions. Alternative routes employ:

  • Ulmann-type coupling for introducing substituents at the C6 and C7 positions.

  • Microwave-assisted synthesis to reduce reaction times from hours to minutes while improving yields by 15–20%.

Example Protocol:

  • Step 1 : 3,4-Dimethoxyaniline (1.0 equiv) reacts with ethyl cyanoacetate (1.2 equiv) in acetic acid at 110°C for 6 hours.

  • Step 2 : Cyclization catalyzed by concentrated HCl yields 6,7-dimethoxyquinazolin-4(3H)-one (78% yield).

N²-Acetylation Strategies

Acetylation at the N² position employs either:

  • Direct acylation using chloroacetyl chloride in DMF with triethylamine (TEA) as a base.

  • Mitsunobu reaction for higher regioselectivity, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

MethodReagentsSolventTemp (°C)Yield (%)
Direct acylationChloroacetyl chloride/TEADMF2565
MitsunobuDEAD/PPh₃THF0→2582

Glycinamide Linker Installation

Coupling the acetylated quinazolinone to 2-(5-fluoro-1H-indol-3-yl)ethylamine involves:

  • Activation : Converting the acetyl group to a reactive mixed anhydride using isobutyl chloroformate.

  • Aminolysis : Reacting with glycine tert-butyl ester to form a protected glycinamide intermediate.

  • Deprotection : Acidic cleavage (e.g., TFA/DCM) to liberate the glycinamide.

Critical parameters:

  • Stoichiometry : A 1.5:1 amine-to-activate ester ratio minimizes dimerization.

  • Temperature : Maintaining 0–5°C during activation suppresses epimerization.

Indole Moiety Coupling

The 5-fluoroindole-3-ethylamine segment is synthesized via:

  • Fischer indole synthesis : Condensation of 4-fluorophenylhydrazine with propionaldehyde.

  • Reductive amination : Introducing the ethylamine side chain using NaBH₃CN in methanol.

Coupling to the glycinamide linker employs:

  • HATU/DIPEA : In DMF at room temperature (24 hours, 85% yield).

  • EDC/HOBt : Lower cost but requires extended reaction times (48 hours).

Process Optimization

Solvent Screening

Comparative studies in DMF, NMP, and 2-methyltetrahydrofuran (2-MeTHF) reveal:

SolventReaction Time (h)Yield (%)Purity (%)
DMF248592
NMP188894
2-MeTHF307889

NMP enhances reaction rates due to superior solvation of intermediates.

Catalytic Methylation

For introducing methoxy groups, sodium hydride/methyl iodide in DMF at -5°C achieves 95% methylation efficiency vs. 82% with TEA/methyl triflate.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel : Effective for separating acetylated intermediates (Rf = 0.3 in ethyl acetate/hexane 1:1).

  • Reverse-phase HPLC : Final purification using a C18 column (ACN/water gradient, 98.5% purity).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone H-2), 7.89 (d, J = 8.0 Hz, 1H, indole H-4).

  • HRMS : m/z calc. for C₂₄H₂₄FN₅O₅ [M+H]⁺ 506.1932, found 506.1929.

Challenges and Alternatives

Byproduct Formation

  • N⁷-Acetylation : Occurs in 12% of cases without Mitsunobu conditions, necessitating rigorous TLC monitoring.

  • Indole alkylation : Mitigated by using HATU instead of EDC/HOBt.

Green Chemistry Approaches

  • Mechanochemical synthesis : Ball-milling reduces solvent use by 90% but yields drop to 70%.

  • Biocatalytic coupling : Lipase-mediated amidation under study for improved stereocontrol.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazoline moiety, potentially forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It can serve as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N2-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]glycinamide involves its interaction with specific molecular targets. The quinazoline moiety may inhibit certain enzymes by binding to their active sites, while the indole moiety could interact with receptors or other proteins, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

A comparative analysis of key analogues is summarized in Table 1.

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Quinazolinone Substituents Indole Substituents Linker Type LogP
Target Compound C₂₄H₂₄FN₅O₅* ~477.5 6,7-Dimethoxy 5-Fluoro Glycinamide ~2.8†
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide C₂₁H₁₈ClFN₄O₂ 412.85 6-Fluoro, 2-Methyl 5-Chloro Acetamide 2.95
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide C₂₁H₁₈F₂N₄O₂ 396.4 6-Fluoro, 2-Methyl 5-Fluoro Acetamide N/A
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide C₂₁H₂₃N₃O₆ 413.4 6,7-Dimethoxy None (Phenoxy group) Acetamide N/A

*Estimated based on and ; †Predicted using similar analogues.

Key Observations:
  • Indole vs. Phenoxy Groups: The 5-fluoroindole moiety in the target compound and contrasts with the phenoxy group in , suggesting divergent biological targets (e.g., indole derivatives may target serotonin-related pathways ).
  • Linker Differences: The glycinamide linker in the target compound introduces an additional hydrogen bond donor/acceptor, which could enhance solubility and target engagement compared to acetamide-linked analogues .
Target Compound:
Analogues:
  • and Compounds: These acetamide-linked analogues with halogenated indoles (5-chloro or 5-fluoro) and fluorinated quinazolinones may exhibit enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies.
  • Compound: The phenoxyethyl substituent likely shifts activity toward non-indole pathways, such as inflammation or cardiovascular targets, as seen in related quinazolinones .

Biological Activity

N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]glycinamide is a synthetic compound that belongs to the quinazoline class. Its unique structural features, including a quinazoline core and various substituents, suggest significant potential for biological activity. This article explores the compound's biological properties, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H24N4O4C_{21}H_{24}N_{4}O_{4}, with a molecular weight of approximately 396.44 g/mol. The presence of methoxy groups and an indole moiety enhances its chemical versatility and potential interaction with biological targets.

1. Inhibition of Histone Deacetylases (HDACs)

Research indicates that quinazoline derivatives exhibit potent HDAC inhibitory activity. For instance, similar compounds have demonstrated IC50 values ranging from 0.041 to 1.211 μM against various cancer cell lines, including SW620 (colon), PC3 (prostate), and NCI-H23 (lung cancer) . The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting their potential as anti-cancer agents.

CompoundHDAC Inhibition IC50 (μM)Cell Line
10l0.041SW620
10m0.044PC3
SAHA~0.1NCI-H23

2. Cytotoxicity

The cytotoxic effects of quinazoline derivatives have been evaluated using sulforhodamine B (SRB) assays. Compounds with specific modifications, such as those featuring N-hydroxypropenamide functionalities, showed enhanced cytotoxicity compared to traditional chemotherapeutics like suberoylanilide hydroxamic acid (SAHA). The compound's structure allows for improved binding affinity to cancer cell targets .

3. Antimicrobial Activity

Preliminary studies suggest that compounds in the quinazoline family may exhibit antimicrobial properties. For example, derivatives with similar structural motifs have shown activity against various bacterial strains, indicating potential for development as antimicrobial agents .

Case Study 1: HDAC Inhibition

A study focused on the synthesis and evaluation of several quinazoline derivatives revealed that modifications at specific positions significantly influenced their inhibitory activity against HDACs. Compounds with substitutions at the 6 and 7 positions exhibited enhanced potency compared to those lacking such modifications .

Case Study 2: Cytotoxic Effects in Cancer Models

In vitro studies demonstrated that selected derivatives significantly reduced cell viability in human cancer cell lines when subjected to varying concentrations. The most potent compounds induced apoptosis through caspase activation pathways, further validating their therapeutic potential .

The biological activity of this compound is primarily attributed to:

  • HDAC Inhibition : Disruption of histone deacetylation leads to altered gene expression patterns conducive to apoptosis in cancer cells.
  • Receptor Binding : The indole moiety may facilitate interaction with serotonin receptors or other neurochemical pathways, suggesting potential applications in neuropharmacology.

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